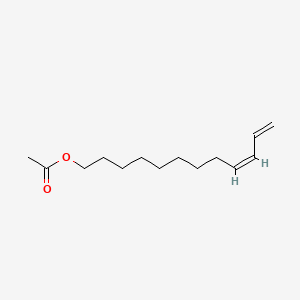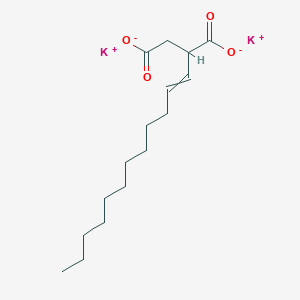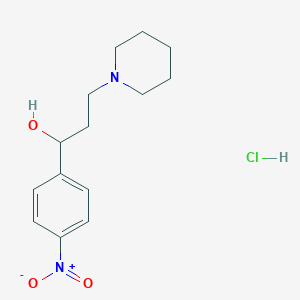
4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a synthetic compound belonging to the class of cathinones. It is structurally characterized by the presence of a fluorine atom at the para position of the phenyl ring and an isopropylamino group attached to the butyrophenone backbone. This compound is primarily used as an analytical reference material in forensic and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is subsequently acylated with butyryl chloride to form the final product, 4’-Fluoro-4-(isopropyl)aminobutyrophenone.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenone carboxylic acid.
Reduction: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenol.
Substitution: Major products depend on the nucleophile used, such as 4’-methoxy-4-(isopropyl)aminobutyrophenone.
Aplicaciones Científicas De Investigación
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is used in various scientific research applications, including:
Forensic Chemistry: It serves as an analytical reference standard for the identification and quantification of cathinone derivatives in forensic samples.
Toxicology: The compound is used in toxicological studies to understand its biochemical and physiological effects.
Pharmacology: Research on its pharmacological properties helps in understanding the mechanism of action of similar compounds.
Mass Spectrometry: It is used as a standard in mass spectrometry for the analysis of complex mixtures.
Mecanismo De Acción
The exact mechanism of action of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is not well understood. it is believed to act on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-α-pyrrolidinopropiophenone (4’-fluoro-α-PPP): Similar in structure but contains a pyrrolidine ring instead of an isopropylamino group.
4-Fluoro-α-pyrrolidinoisohexanophenone (4’-fluoro-α-PiHP): Contains a pyrrolidine ring and a longer alkyl chain.
4-Fluoroaniline: A simpler compound with a fluorine atom on the phenyl ring and an amino group.
Uniqueness
4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is unique due to its specific structural features, including the isopropylamino group and the fluorine atom on the phenyl ring. These features contribute to its distinct pharmacological and chemical properties, making it valuable for research and forensic applications .
Propiedades
Número CAS |
59921-72-1 |
|---|---|
Fórmula molecular |
C13H19ClFNO |
Peso molecular |
259.75 g/mol |
Nombre IUPAC |
[4-(4-fluorophenyl)-4-oxobutyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-10(2)15-9-3-4-13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H |
Clave InChI |
QAMZKFCELBFJSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]CCCC(=O)C1=CC=C(C=C1)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
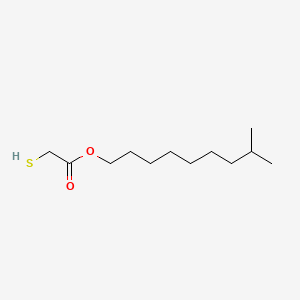
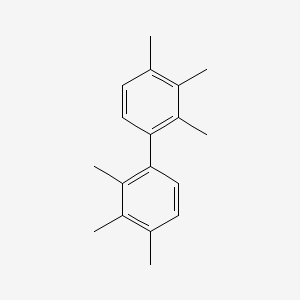

![N-[1-(4-chlorophenyl)octadecylidene]hydroxylamine](/img/structure/B13760902.png)
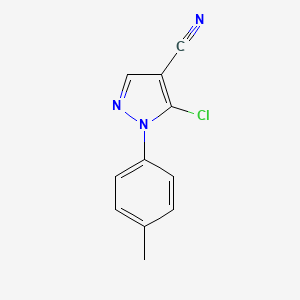

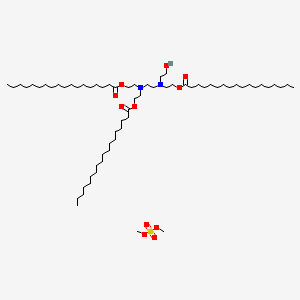
![2-(2-Chloroethyl)benzo[b]thiophene](/img/structure/B13760920.png)
